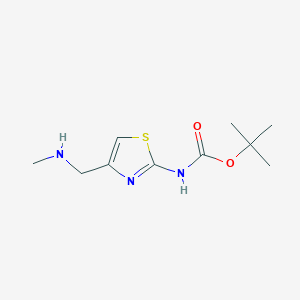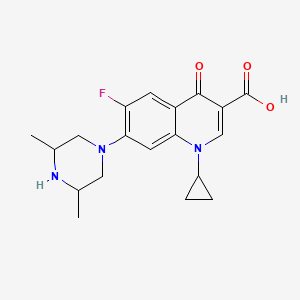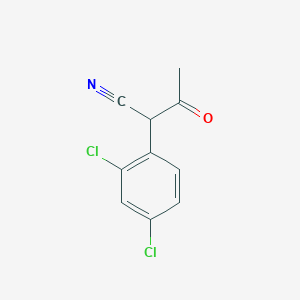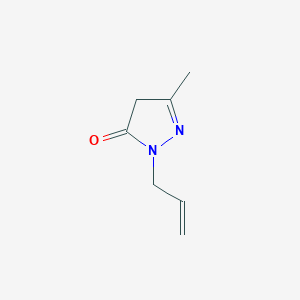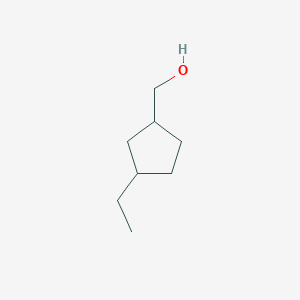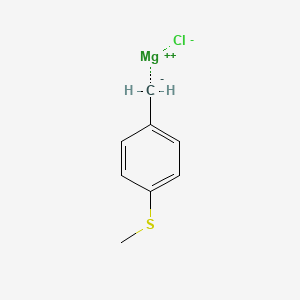
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is an organomagnesium compound used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the formation of various organic molecules due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF can be synthesized through the reaction of p-methylthiobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The general reaction is as follows:
p-Methylthiobenzyl chloride+Mg→p-Methylthiobenzyl magnesium chloride
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored closely to prevent any side reactions and to ensure the complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Electrophiles: Reacts with various electrophiles under controlled conditions to form complex organic molecules.
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
In chemistry, 4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Biology
In biological research, this compound is used to synthesize molecules that can act as intermediates in the study of biochemical pathways. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical intermediates. These intermediates are crucial in the development of new drugs and treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its ability to form strong carbon-carbon bonds makes it valuable in the synthesis of durable and stable materials.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF involves the formation of a carbon-magnesium bond, which is highly reactive. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The reactivity of the carbon-magnesium bond is the key to its effectiveness in forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium chloride
- Ethylmagnesium bromide
Uniqueness
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is unique due to the presence of the methylthio group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sulfur-containing organic molecules, which are important in pharmaceuticals and agrochemicals.
Conclusion
This compound is a versatile and valuable compound in organic synthesis. Its ability to form strong carbon-carbon bonds makes it essential in the development of new materials, drugs, and chemicals. Its unique properties and reactivity make it a crucial tool in both academic research and industrial applications.
Properties
Molecular Formula |
C8H9ClMgS |
|---|---|
Molecular Weight |
196.98 g/mol |
IUPAC Name |
magnesium;1-methanidyl-4-methylsulfanylbenzene;chloride |
InChI |
InChI=1S/C8H9S.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XDHAGOAQPRECFA-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)
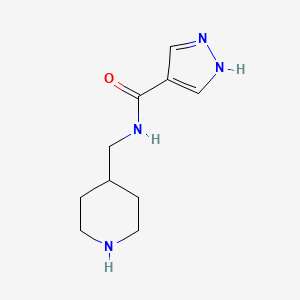
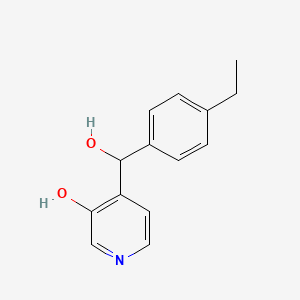
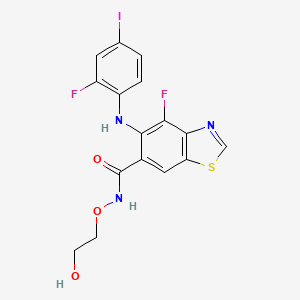
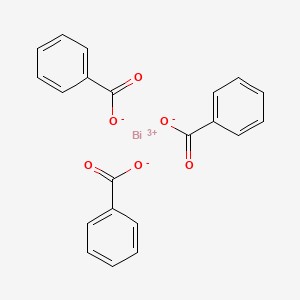
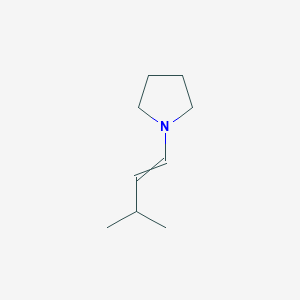
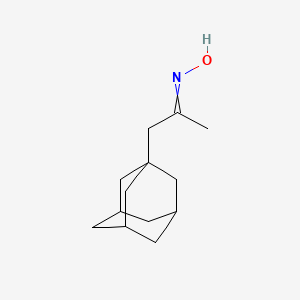
![(3S)-1-[(3-Bromophenyl)methyl]-3-methylpiperazine](/img/structure/B8682213.png)
